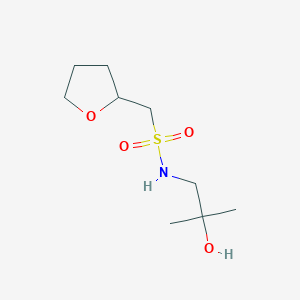![molecular formula C15H16BrNO4 B7589056 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, also known as BRD-9424, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine carboxylic acids and is known to exhibit potent activity against certain disease targets.
Mechanism of Action
The mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves its ability to inhibit the activity of HDAC6. HDAC6 is known to play a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cell motility. By inhibiting the activity of HDAC6, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid can alter these cellular processes and induce cell death in cancer cells. Additionally, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of inflammation, and the promotion of neurite outgrowth. In particular, the inhibition of HDAC6 by 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to induce the accumulation of acetylated tubulin, which promotes neurite outgrowth and axon regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid for lab experiments is its potent inhibitory activity against HDAC6, which makes it a valuable tool for studying the role of HDAC6 in disease progression. Additionally, its ability to induce cell death in cancer cells and inhibit inflammation makes it a promising candidate for drug development. However, one of the limitations of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, including the development of more potent analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid in combination with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves several steps, including the reaction of 4-bromobenzaldehyde with cyclopropanecarbonyl chloride to form 4-bromocyclopropanecarbonylbenzaldehyde. This intermediate is then reacted with morpholine-2-carboxylic acid in the presence of a catalyst to yield the final product, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid.
Scientific Research Applications
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has shown promising activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to exhibit potent inhibitory activity against the enzyme histone deacetylase 6 (HDAC6), which plays a key role in cancer progression and neurodegenerative diseases.
properties
IUPAC Name |
4-[1-(4-bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c16-11-3-1-10(2-4-11)15(5-6-15)14(20)17-7-8-21-12(9-17)13(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKGNQJVDPONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCOC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanoic acid](/img/structure/B7588974.png)
![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

